N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine
Overview
Description
N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine, also known as BFP, is a novel amino acid derivative that has garnered significant attention in the scientific community due to its potential applications in biochemical and physiological research. BFP is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of extensive research. In
Scientific Research Applications
Antiproliferative and Anticancer Properties
N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine derivatives have demonstrated antiproliferative activity against various cancer cell lines. Researchers have investigated their cytotoxic effects on lung cancer (A459), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells, with promising results . These compounds could potentially serve as leads for developing novel anticancer agents.
Antiviral Potential
Exploring the antiviral activity of N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine derivatives is crucial. Their structural features could make them effective against viral infections, including RNA viruses like influenza and coronaviruses. Researchers should investigate their interactions with viral proteins and replication processes.
Antioxidant Properties
The phenylalanine moiety in N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine suggests antioxidant potential. Antioxidants play a crucial role in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Investigating the radical-scavenging abilities of these derivatives is essential.
Drug Delivery Systems
Researchers can explore N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine as a building block for drug delivery systems. Its unique structure could facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. Considerations include conjugating the compound to nanoparticles or designing prodrugs.
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(24)14(10-12-6-2-1-3-7-12)22-18-17-16(20-11-21-18)13-8-4-5-9-15(13)25-17/h1-9,11,14H,10H2,(H,23,24)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRLFWZZRHSNQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=C2OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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